4'-Iodosuccinanilic acid
Overview
Description
4’-Iodosuccinanilic acid is an organic compound with the molecular formula C10H10INO3 and a molecular weight of 319.1 g/mol It is a derivative of succinanilic acid, where an iodine atom is substituted at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodosuccinanilic acid typically involves the iodination of succinanilic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of succinanilic acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of 4’-Iodosuccinanilic acid may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4’-Iodosuccinanilic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of 4’-Iodosuccinanilic acid with a boronic acid .
Scientific Research Applications
4’-Iodosuccinanilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through various coupling reactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Iodosuccinanilic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic ring and functional groups .
Comparison with Similar Compounds
Similar Compounds
4’-Bromosuccinanilic acid: Similar structure with a bromine atom instead of iodine.
4’-Chlorosuccinanilic acid: Similar structure with a chlorine atom instead of iodine.
4’-Fluorosuccinanilic acid: Similar structure with a fluorine atom instead of iodine.
Uniqueness
4’-Iodosuccinanilic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-(4-iodoanilino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAGINHLGZFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350606 | |
Record name | SBB015546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62134-54-7 | |
Record name | SBB015546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-IODOSUCCINANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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